molecular formula C18H20ClN3O2S B282567 2-{[1-allyl-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide

2-{[1-allyl-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide

Cat. No. B282567
M. Wt: 377.9 g/mol
InChI Key: PGAXBHAXIACTEC-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-allyl-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields such as medicine and biotechnology.

Mechanism of Action

The mechanism of action of 2-{[1-allyl-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are responsible for the inflammatory response in the body. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever. Additionally, this compound has been found to induce apoptosis in cancer cells, which makes it a potential anticancer agent.
Biochemical and Physiological Effects:
2-{[1-allyl-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide has been found to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been found to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are responsible for oxidative stress and inflammation in the body. Additionally, this compound has been found to induce apoptosis in cancer cells, which makes it a potential anticancer agent.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[1-allyl-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide in lab experiments include its potential applications in the fields of medicine and biotechnology. It has been found to have anti-inflammatory, analgesic, and antipyretic effects, as well as antimicrobial and antifungal properties. It has also been found to induce apoptosis in cancer cells, making it a potential anticancer agent. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the research of 2-{[1-allyl-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide. One direction is to study its potential applications in the field of biotechnology, such as its use in the development of new drugs or as a potential antimicrobial agent. Another direction is to study its potential applications in the field of medicine, such as its use as an anticancer agent or in the treatment of inflammatory diseases. Further studies are also needed to determine the safe dosage and potential side effects of this compound.

Synthesis Methods

The synthesis of 2-{[1-allyl-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide involves the reaction of propylamine with 4-chlorobenzaldehyde to form N-propyl-4-chlorobenzylamine. This intermediate is then reacted with allylisothiocyanate to form N-propyl-4-allylthiocarbamoylbenzylamine. The final step involves the reaction of this intermediate with acetic anhydride to form 2-{[1-allyl-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide.

Scientific Research Applications

2-{[1-allyl-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide has been studied extensively for its potential applications in the field of medicine. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use as an anticancer agent. In addition, this compound has been found to have antimicrobial and antifungal properties.

properties

Molecular Formula

C18H20ClN3O2S

Molecular Weight

377.9 g/mol

IUPAC Name

2-[(4E)-4-[(4-chlorophenyl)methylidene]-5-oxo-1-prop-2-enylimidazol-2-yl]sulfanyl-N-propylacetamide

InChI

InChI=1S/C18H20ClN3O2S/c1-3-9-20-16(23)12-25-18-21-15(17(24)22(18)10-4-2)11-13-5-7-14(19)8-6-13/h4-8,11H,2-3,9-10,12H2,1H3,(H,20,23)/b15-11+

InChI Key

PGAXBHAXIACTEC-RVDMUPIBSA-N

Isomeric SMILES

CCCNC(=O)CSC1=N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)N1CC=C

SMILES

CCCNC(=O)CSC1=NC(=CC2=CC=C(C=C2)Cl)C(=O)N1CC=C

Canonical SMILES

CCCNC(=O)CSC1=NC(=CC2=CC=C(C=C2)Cl)C(=O)N1CC=C

Origin of Product

United States

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